molecular formula C10H13NO5S B1638070 (4-Dimethylsulfamoyl-phenoxy)-acetic acid CAS No. 99076-71-8

(4-Dimethylsulfamoyl-phenoxy)-acetic acid

Cat. No.: B1638070
CAS No.: 99076-71-8
M. Wt: 259.28 g/mol
InChI Key: LJBQWBUEQBZWNJ-UHFFFAOYSA-N
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Description

“(4-Dimethylsulfamoyl-phenoxy)-acetic acid” is a chemical compound. It contains total 33 bond(s); 18 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, an aromatic ether, and a sulfonamide group . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals have been created .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . Further investigation would be required to provide a comprehensive analysis of its properties.

Scientific Research Applications

Adsorption Studies

A study by Aksu and Kabasakal (2004) explored the adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid (2,4-D), a closely related phenoxy acid herbicide, onto granular activated carbon in aqueous solutions. The research found that activated carbon exhibited high 2,4-D uptake capacity, demonstrating the potential of carbon materials for removing contaminants like phenoxy-acetic acid derivatives from water sources Aksu & Kabasakal, 2004.

Catalysis

Yakura et al. (2018) developed a catalyst, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the utility of phenoxy-acetic acid derivatives in synthetic organic chemistry as catalysts for producing valuable chemical products Yakura et al., 2018.

Environmental Remediation

Research by Wang et al. (2017) on the separation of yttrium from rare earth elements using a novel nonylphenoxy acetic acid derivative highlights the role of phenoxy-acetic acid compounds in the field of materials science and environmental remediation. This study underscores the potential for using such derivatives in the selective extraction and recovery of valuable elements Wang et al., 2017.

Material Science

Shockravi et al. (2006) synthesized new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), for the preparation of novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These materials were found to have good thermal stability and solubility in polar solvents, indicating their potential applications in high-performance polymers Shockravi et al., 2006.

Analytical Chemistry

In analytical chemistry, the derivatization of acidic herbicides for gas chromatographic analysis, as studied by Rompa et al. (2004), illustrates the applicability of phenoxy-acetic acid derivatives in enhancing analytical methodologies for environmental monitoring Rompa et al., 2004.

Mechanism of Action

The mechanism of action of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” is not specified in the available resources . More research would be needed to determine its specific biological or chemical activity.

Safety and Hazards

The safety and hazards associated with “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” are not explicitly mentioned in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for research and applications of “(4-Dimethylsulfamoyl-phenoxy)-acetic acid” are not specified in the available resources . It could potentially be an area of interest for further study in the field of chemistry.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBQWBUEQBZWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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